molecular formula C8H8FN B3359317 2-Fluoro-5-(prop-1-en-2-yl)pyridine CAS No. 848841-58-7

2-Fluoro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B3359317
CAS No.: 848841-58-7
M. Wt: 137.15 g/mol
InChI Key: JQYBPXNUAJSJBK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(prop-1-en-2-yl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(prop-1-en-2-yl)pyridine typically involves the fluorination of a pyridine precursor. One common method is the diazotization of substituted 2-aminopyridines using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . This reaction introduces the fluorine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination techniques. These methods may involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity of the final product. The exact industrial methods can vary depending on the specific requirements and scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(prop-1-en-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be displaced by nucleophiles, leading to the formation of various substituted pyridines.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as thiophenes for substitution reactions .

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiophenes can yield 2-thiophen-2-yl-pyridine derivatives .

Scientific Research Applications

2-Fluoro-5-(prop-1-en-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to various biological targets. This can lead to alterations in biochemical pathways, making the compound effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the prop-1-en-2-yl group.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorinated pyridine derivative with different substituents.

Uniqueness

2-Fluoro-5-(prop-1-en-2-yl)pyridine is unique due to the presence of both a fluorine atom and a prop-1-en-2-yl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-prop-1-en-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYBPXNUAJSJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289324
Record name 2-Fluoro-5-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-58-7
Record name 2-Fluoro-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848841-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(1-methylethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A burgundy-colored solution of 5-bromo-2-fluoropyridine (Acros, Morris Plains, N.J.; 1.737 mL, 16.88 mmol), potassium trifluoro(prop-1-en-2-yl)borate (Aldrich, St. Louis, Mo.; 3.75 g, 25.3 mmol), bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Aldrich, St. Louis, Mo.; 0.239 g, 0.338 mmol), and potassium carbonate (7.00 g, 50.6 mmol) in a mixture of dioxane (40 mL) and water (10.00 mL) was stirred at 80° C. for 2.5 h. The reaction mixture was then cooled to 25° C. and partitioned between CH2Cl2 (300 mL) and water (100 mL). The aqueous layer was extracted with CH2Cl2 (2×100 mL), and the combined organic layers were dried over sodium sulfate, filtered, and concentrated onto silica gel. Chromatographic purification (silica gel, 0 to 20% EtOAc/hexanes) furnished 2-fluoro-5-(prop-1-en-2-yl)pyridine (2.06 g, 15.02 mmol, 89% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.29 (d, J=2.5 Hz, 1H), 7.81-7.89 (m, 1H), 6.89 (dd, J=8.5, 3.0 Hz, 1H), 5.36 (s, 1H), 5.16 (s, 1H), 2.15 (s, 3H). 19F NMR (377 MHz, CDCl3) δ −70.28 (br. s., 1F). m/z (ESI, +ve) 138.1 (M+H)+.
Quantity
1.737 mL
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
0.239 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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